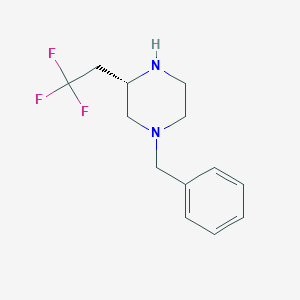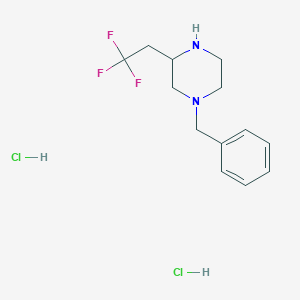
tert-Butyl (S)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (S)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often used in medicinal chemistry due to their diverse biological activities. The presence of the trifluoroethyl group can impart unique chemical properties, making this compound of interest in various research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 2,2,2-trifluoroethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction may be catalyzed by a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions may target the trifluoroethyl group, potentially converting it to a difluoroethyl or monofluoroethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced forms of the trifluoroethyl group.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (S)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological activities. Piperazine derivatives are known for their activity as central nervous system agents, anti-parasitic drugs, and more. The trifluoroethyl group can enhance the metabolic stability and bioavailability of the compound.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl (S)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, ion channels, or enzymes. The trifluoroethyl group may enhance binding affinity or selectivity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (S)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate: can be compared with other piperazine derivatives such as:
Uniqueness
The presence of the trifluoroethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can differentiate it from other piperazine derivatives.
Propriétés
IUPAC Name |
tert-butyl (2S)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-15-7-8(16)6-11(12,13)14/h8,15H,4-7H2,1-3H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJQPSDQSUMFFG-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S, 5S)-5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one](/img/structure/B8190311.png)






![3,6-Diaza-bicyclo[3.1.1]heptane-3-carboxylic acid benzyl ester](/img/structure/B8190358.png)
![(2S)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-ium-2-carboxylate](/img/structure/B8190364.png)
![(2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-ium-2-carboxylate](/img/structure/B8190367.png)
![6-Hydroxy-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B8190382.png)
![4-tert-Butoxycarbonylamino-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B8190390.png)

![6-Fluoro-imidazo[1,2-a]pyridine-3-carboxamidine hydrochloride](/img/structure/B8190411.png)
